molecular formula C10H10N2O B2731995 N-methyl-1H-indole-2-carboxamide CAS No. 69808-71-5

N-methyl-1H-indole-2-carboxamide

Cat. No.: B2731995
CAS No.: 69808-71-5
M. Wt: 174.203
InChI Key: GRIOMWQLXUWOJG-UHFFFAOYSA-N
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Description

N-methyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.203. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The crystal structure of N-methyl-1H-indole-2-carboxamide, isolated from the marine fungus Cladosporium cladosporioides, was determined using single crystal X-ray diffraction. This study provided a detailed understanding of its molecular structure and contributed to the complete assignment of its 1H and 13C-NMR spectra. This work is significant as it's the first indole derivative isolated from a marine fungus, highlighting its potential in diverse scientific applications (Manríquez et al., 2009).

Antituberculosis Potential

Indole-2-carboxamides, including this compound analogs, have been identified as promising antituberculosis agents. These compounds demonstrated improved in vitro activity compared to standard TB drugs and favorable oral pharmacokinetic properties in rodents, suggesting their potential as new class of antituberculosis agents (Kondreddi et al., 2013).

Role in Monoamine Oxidase Inhibition

Research on indole-carboxamides has also revealed their potential as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds showed significant selectivity and potency, offering insights into potential therapeutic applications for neurological conditions (Tzvetkov et al., 2014).

Allosteric Modulation of the CB₁ Receptor

This compound derivatives have been studied for their role as allosteric modulators of the cannabinoid CB₁ receptor. These studies are crucial for understanding the potential therapeutic applications of these compounds in the modulation of cannabinoid receptor activity (Piscitelli et al., 2012).

Applications in Cancer Research

The synthesis of this compound derivatives has been explored for potential applications in cancer research. For example, their role as PET tracers for imaging cancer tyrosine kinase highlights their importance in diagnostic and therapeutic strategies (Wang et al., 2005).

Fluorescence Studies and Sensor Development

This compound has been utilized in fluorescence studies, particularly in the development of sensors. Its selective response to specific ions demonstrates its potential in chemical sensing applications (Kumari et al., 2016).

Properties

IUPAC Name

N-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-6,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIOMWQLXUWOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80875879
Record name 1H-INDOLE-2-CARBOXAMIDE, N-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69808-71-5
Record name 1H-INDOLE-2-CARBOXAMIDE, N-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1H-indole-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of ethyl indole-2-carboxylate (25.30 g, 133.7 mmole) in 40% aqueous CH3NH2 (400 mL) was stirred at RT. The flask was tightly stoppered to keep the material inside the flask. As the reaction proceeded the product began to precipitate. The reaction was stirred at RT for 3 days, then was concentrated to remove approximately 200 mL of the solvent. The remaining residue was diluted with H2O (500 mL), and the solid was collected by suction filtration and washed with H2O. Drying under high vacuum left the title compound (21.50 g, 92%) as a light yellow solid: MS (ES) m/e 175 (M+H)+.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

EDC (7.7 g, 40.3 mmol) was added to a solution of indole-2-carboxylic acid (5 g, 13.1 mmol), methylamine, 33% in ethanol (5.6 mL, 15.5 mmol), HOBT (4.1 g, 13.1 mmol) and DIPEA (2.1 mL, 12.4 mmol) in THF, anhydrous (45 mL) and stirred overnight. The crude mixture was evaporated in vacuo and chromatographed over silica eluting with methanol/dichloromethane (0-2%) to afford the title compound (3.51 g, 66%). 1H NMR (300 MHz, DMSO-d6) δ 11.53 (s, 1H), 8.43 (s, 1H), 7.57 (d, J=7.9 Hz, 1H), 7.39 (d, J=8.2 Hz, 1H), 7.15 (t, J=8.2 Hz, 1H), 7.03 (s, 1H), 6.98 (t, J=7.9 Hz, 1H), 2.79 (d, J=4.7 Hz, 3H)
Name
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

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